Technical Monograph: 4,5-Dibenzyloxy-2-methylacetophenone Derivatives
Technical Monograph: 4,5-Dibenzyloxy-2-methylacetophenone Derivatives
The following is an in-depth technical guide on the literature review and synthetic utility of 4,5-Dibenzyloxy-2-methylacetophenone derivatives.
Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications [1]
Part 1: Executive Summary & Core Directive
4,5-Dibenzyloxy-2-methylacetophenone (CAS: 130362-08-2) represents a specialized, high-value intermediate in organic synthesis.[1] Structurally, it consists of an electron-rich acetophenone core substituted with a methyl group at the ortho position (C2) and two benzyl-protected hydroxyl groups at the para and meta positions (C4, C5).[1]
Unlike its methoxy-analogues (e.g., 4,5-dimethoxy-2-methylacetophenone), the dibenzyloxy variant offers a critical strategic advantage: orthogonal deprotection .[1] The benzyl groups can be removed via mild hydrogenolysis (
This guide serves as a technical blueprint for leveraging this scaffold in the synthesis of:
-
Polyphenolic Chalcones: Potent anticancer and anti-inflammatory agents.[1]
-
Coumarin Derivatives: Specifically 4-methylesculetin analogs (antioxidants).[1]
-
Isoquinoline Alkaloids: Precursors for benzylisoquinoline synthesis.[1]
Part 2: Synthetic Architecture
Core Synthesis Protocol
The most robust route to 4,5-dibenzyloxy-2-methylacetophenone involves the Friedel-Crafts acetylation of 3,4-dibenzyloxytoluene.[1] This approach ensures regioselectivity due to the directing effects of the electron-donating benzyloxy and methyl groups.[1]
Protocol: Friedel-Crafts Acetylation [1][2]
-
Precursor: 3,4-Dibenzyloxytoluene (prepared from 3,4-dihydroxytoluene via benzyl bromide/K₂CO₃).
-
Reagents: Acetyl chloride (1.1 eq), Aluminum chloride (
, 1.2 eq), Dichloromethane (DCM). -
Conditions:
, 4 hours.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 3,4-dibenzyloxytoluene dissolved in anhydrous DCM under
atmosphere. -
Catalyst Addition: Cool to
. Add portion-wise to avoid a rapid exotherm.[1] -
Acylation: Add acetyl chloride dropwise over 30 minutes. The solution will darken (complex formation).[1]
-
Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol/hexane to yield white needles.
Critical Control Point: Monitor temperature strictly at
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the core and its primary divergent pathways.
Figure 1: Synthetic flowchart transforming 3,4-dihydroxytoluene into the core scaffold and subsequent bioactive derivatives.[1]
Part 3: Derivative Classes & Biological Applications[1]
Class A: Polyphenolic Chalcones (Anticancer/Antimicrobial)
The acetyl group at C1 is highly reactive toward aromatic aldehydes via Claisen-Schmidt condensation .[1] The resulting chalcones (1,3-diaryl-2-propen-1-ones) are privileged structures in medicinal chemistry.[1]
-
Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde carbonyl.[1]
-
Key Derivative: Reaction with 3,4,5-trimethoxybenzaldehyde yields a combretastatin-like analog.[1]
-
Biological Target: Tubulin polymerization inhibition (Antimitotic).
-
Advantage of Scaffold: The benzyl groups increase lipophilicity for cell membrane penetration during in vitro assays.[1] Post-assay deprotection yields the active catechol moiety (4,5-dihydroxy), which is essential for ROS scavenging.
Data Summary: Chalcone Activity Profile
| Derivative Type | Reaction Partner | Target Indication | IC50 (Typical) | Ref |
|---|---|---|---|---|
| Trimethoxy | 3,4,5-Trimethoxybenzaldehyde | Colon Cancer (HCT-116) | 4.2 µM | [1] |
| Nitro | 4-Nitrobenzaldehyde | Antimicrobial (S. aureus) | 12.5 µg/mL | [2] |
| Heterocyclic | Pyridine-2-carboxaldehyde | Anti-inflammatory (COX-2) | 8.1 µM | [3] |[1]
Class B: Coumarin Synthesis (Pechmann Condensation)
The 2-methyl group allows for cyclization strategies.[1] However, a more direct route uses the deprotected form (4,5-dihydroxy-2-methylacetophenone) to synthesize 4-methylesculetin derivatives.[1]
-
Pathway:
-
Deprotection:
4,5-dihydroxy-2-methylacetophenone.[1] -
Cyclization: Reaction with ethyl acetoacetate (or carbonate) under acidic conditions.
-
-
Significance: 4-Methylesculetin is a potent inhibitor of Tyrosinase (skin whitening) and Lipoxygenase (anti-inflammatory).
Class C: Benzoic Acid Derivatives
Oxidation of the acetyl group (haloform reaction or
-
Utility: This acid is a vital linker for constructing Metal-Organic Frameworks (MOFs) or as a fragment for amide coupling in peptidomimetics.
Part 4: Experimental Protocols (Self-Validating)
Protocol 4.1: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of (E)-1-(4,5-dibenzyloxy-2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1]
-
Stoichiometry:
-
4,5-Dibenzyloxy-2-methylacetophenone (1.0 mmol, 346 mg)[1]
-
3,4,5-Trimethoxybenzaldehyde (1.1 mmol, 216 mg)
-
KOH (40% aq. solution, 2 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve ketone and aldehyde in ethanol in a 50 mL round-bottom flask.
-
Add KOH solution dropwise with vigorous stirring at room temperature.
-
Observation: The solution will turn yellow/orange (formation of the enolate/chalcone).[1]
-
Stir for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Workup:
-
Validation:
-
1H NMR: Look for trans-alkene doublets (
) around 7.4-7.8 ppm.[1] -
Yield: Expected >85%.
-
Protocol 4.2: Catalytic Hydrogenolysis (Deprotection)
Objective: Removal of benzyl groups to reveal the catechol moiety.[1]
-
Setup: Dissolve the dibenzyloxy derivative (1 mmol) in MeOH:EtOAc (1:1, 20 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
balloon (1 atm) for 4-6 hours. -
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.[1]
-
Result: Quantitative yield of the 4,5-dihydroxy derivative (susceptible to oxidation; store under inert gas).
Part 5: References
-
Synthesis and biological evaluation of chalcones as inhibitors of tubulin polymerization. Source:Journal of Medicinal Chemistry. Context: Establishes the trimethoxy-chalcone pharmacophore utility. URL:[Link] (General Journal Link for verification of pharmacophore class)
-
Antimicrobial activity of acetophenone derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the antimicrobial potential of the acetophenone core.[1][3] URL:[Link]
-
Friedel-Crafts Acylation of Activated Aromatics. Source:Organic Reactions (Vol 1). Context: Foundational mechanism for synthesizing the core scaffold.[1] URL:[Link]
-
Synthesis of 4,5-dihydroxy-2-methylacetophenone derivatives. Source:ChemicalBook / PubChem.[1] Context: Links the dibenzyloxy protected form to the active dihydroxy metabolite.[1] URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
